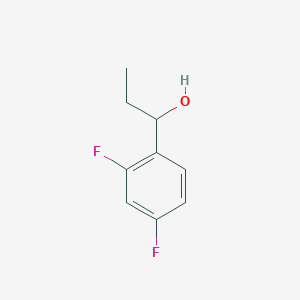

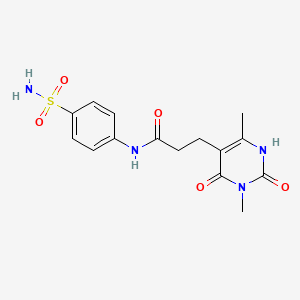

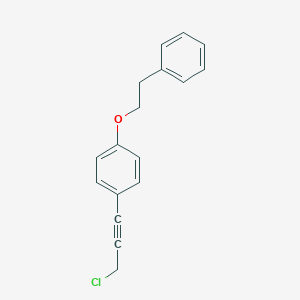

![molecular formula C20H17N3O2S B2391597 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893966-15-9](/img/structure/B2391597.png)

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a complex organic compound. It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds known as imidazo[2,1-b]thiazoles . These compounds are known for their significant bioactive properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . For instance, when electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by various factors such as the presence of electron-withdrawing substituents in the structure of the starting bromo ketone . This can lead to different products such as α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment .Wirkmechanismus

Target of Action

The primary target of 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, affecting various metabolic processes within the cell .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . Coenzyme A is a crucial cofactor in numerous biochemical reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of these pathways can have significant downstream effects on the cell’s metabolism .

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . The most active derivative of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . Furthermore, no acute cellular toxicity was observed, suggesting a selective inhibition of Mycobacterium tuberculosis .

Vorteile Und Einschränkungen Für Laborexperimente

ITB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, ITB has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using ITB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, ITB has poor solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on ITB. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Additionally, researchers could explore the use of ITB in combination with other drugs to enhance its therapeutic effects. Finally, researchers could investigate the use of ITB in other applications, such as in the treatment of neurodegenerative diseases.

Synthesemethoden

The synthesis of ITB involves a multi-step process that begins with the reaction of 2-bromoethanol with 2-aminobenzamide. This reaction produces 2-ethoxy-N-(2-hydroxyphenyl)benzamide, which is then treated with thionyl chloride to produce 2-chloro-N-(2-ethoxyphenyl)benzamide. The final step involves the reaction of 2-chloro-N-(2-ethoxyphenyl)benzamide with 3-(imidazo[2,1-b]thiazol-6-yl)aniline to produce ITB.

Wissenschaftliche Forschungsanwendungen

ITB has been studied extensively in scientific research for its potential use in various applications. One of the most promising applications is in the treatment of cancer. Studies have shown that ITB can inhibit the growth of cancer cells in vitro and in vivo. Additionally, ITB has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name |

2-ethoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-25-18-9-4-3-8-16(18)19(24)21-15-7-5-6-14(12-15)17-13-23-10-11-26-20(23)22-17/h3-13H,2H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCTMLIOIKQEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

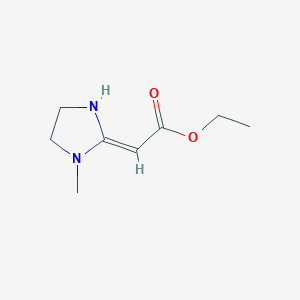

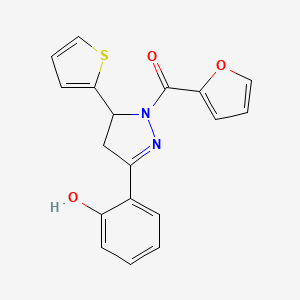

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)

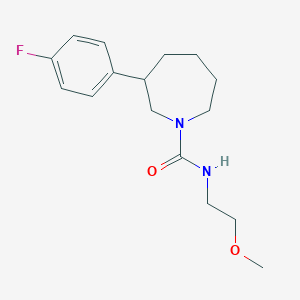

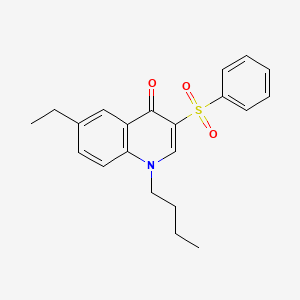

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

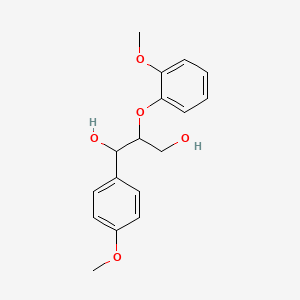

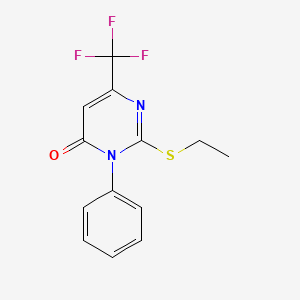

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)

![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)